molecular formula C11H17N3O2S B3306692 N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide CAS No. 929342-36-9

N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide

Cat. No. B3306692
CAS RN: 929342-36-9
M. Wt: 255.34 g/mol
InChI Key: PVSHWHPCBYJIBV-UHFFFAOYSA-N
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Description

“N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .


Synthesis Analysis

The synthesis of similar compounds involves the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare 2- [N - (substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids . Acid chlorides are then condensed with 2-hydroxyethyl piperazine to prepare amide derivatives .


Molecular Structure Analysis

The molecular structure of “N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide” can be represented by the formula C11H17N3O2S . The methylene protons of the piperazine moiety appear as two broad singlets or multiplet peaks in the range δ 3.32–3.48 ppm and δ 2.68–3.61 ppm .

Scientific Research Applications

Organic Synthesis

Piperazine derivatives, including N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide, are commonly used in organic synthesis . They can be incorporated into biologically active compounds through a Mannich reaction . The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is an example of a compound obtained using a similar protocol .

Antidepressants

Piperazine derivatives have been screened for their neuro-pharmacological potential in various animal models . In particular, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile has shown antidepressant-like effects in mice forced swim test (FST) and tail suspension test (TST) .

Antibacterial Agents

N-aryl and N-alkyl piperazine derivatives have been reported as potent antibacterial agents . Some new derivatives of 1,2,4-triazole with piperazine moiety have exhibited good antibacterial activity .

Antifungal Agents

Piperazine derivatives have also been reported as antifungal agents . They have been used in the development of new antifungal drugs .

Anti-allergic Activities

A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .

Dopamine D3 Receptor Antagonists

Selective high-affinity antagonists for the dopamine D3 receptor (D3R) are sought for treating substance use disorders . Positron emission tomography (PET) with an effective D3R radioligand could be a useful tool for the development of such therapeutics .

properties

IUPAC Name

N-methyl-4-piperazin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-12-17(15,16)11-4-2-10(3-5-11)14-8-6-13-7-9-14/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSHWHPCBYJIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide

Synthesis routes and methods

Procedure details

4-fluoro-N-methylbenzenesulfonamide (189 mg, 0.999 mmol) and piperazine (430 mg, 4.99 mmol) were combined and the reaction mixture was stirred at 120° C. for 2 h. It was diluted with water (5 mL) and stirred until a fine suspension resulted. The precipitate was filtered, washed with water (5×3 mL) and dried in vacuum to afford N-methyl-4-(piperazin-1-yl)benzenesulfonamide (222 mg, 0.869 mmol, 87% yield) as a white solid. ESI-MS: m/z 256 (M+H)+.
Quantity
189 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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